tert-Butyl 3-iodo-4-propoxypyrrolidine-1-carboxylate

Description

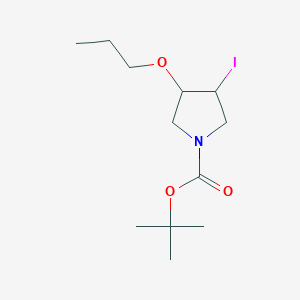

tert-Butyl 3-iodo-4-propoxypyrrolidine-1-carboxylate is a pyrrolidine-based heterocyclic compound featuring a tert-butyl carboxylate protecting group, an iodo substituent at the 3-position, and a propoxy group at the 4-position. This structure renders it a versatile intermediate in organic synthesis, particularly for pharmaceutical and materials science applications. The tert-butyl group enhances steric protection of the pyrrolidine nitrogen, while the iodo substituent enables cross-coupling reactions (e.g., Suzuki or Ullmann couplings). The propoxy ether contributes to solubility and modulates electronic properties.

Properties

Molecular Formula |

C12H22INO3 |

|---|---|

Molecular Weight |

355.21 g/mol |

IUPAC Name |

tert-butyl 3-iodo-4-propoxypyrrolidine-1-carboxylate |

InChI |

InChI=1S/C12H22INO3/c1-5-6-16-10-8-14(7-9(10)13)11(15)17-12(2,3)4/h9-10H,5-8H2,1-4H3 |

InChI Key |

YIWBNMRXEOHKJR-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC1CN(CC1I)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of tert-Butyl 3-iodo-4-propoxypyrrolidine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of the pyrrolidine ring, followed by the introduction of the iodine atom and the propoxy group. The tert-butyl ester group is then added to complete the synthesis. Reaction conditions often involve the use of specific reagents and catalysts to ensure high yield and selectivity. Industrial production methods may involve scaling up these reactions using continuous flow techniques and optimizing reaction conditions to improve efficiency and reduce costs .

Chemical Reactions Analysis

tert-Butyl 3-iodo-4-propoxypyrrolidine-1-carboxylate undergoes various types of chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can undergo oxidation to introduce new functional groups or reduction to modify existing ones.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds. Common reagents used in these reactions include palladium catalysts, bases, and oxidizing or reducing agents. .

Scientific Research Applications

tert-Butyl 3-iodo-4-propoxypyrrolidine-1-carboxylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving iodine-containing compounds.

Industry: The compound can be used in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of tert-Butyl 3-iodo-4-propoxypyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The iodine atom and the propoxy group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied .

Comparison with Similar Compounds

Key Differences :

- Reactivity : The iodo group in the target compound offers superior reactivity in metal-catalyzed couplings compared to bromo or chloro analogues, though bromo derivatives are more cost-effective for large-scale use .

- Steric Effects : The propoxy group in the target compound reduces steric hindrance compared to bulkier pyridyloxy or silyl-protected groups in analogues .

Variations in Protecting Groups

Protecting groups influence stability and synthetic versatility:

Key Differences :

- The TBS group in analogues enhances stability during nucleophilic substitutions but requires fluoride-based deprotection .

- The tert-butyl group in the target compound balances ease of removal with adequate protection for amine functionalities .

Ring Size and Conformational Effects

Comparison with six-membered piperidine derivatives:

Key Differences :

- Pyrrolidine derivatives exhibit greater ring strain, enhancing reactivity in ring-opening reactions.

- Piperidine derivatives like the one in are preferred for binding to flat aromatic targets (e.g., kinase active sites).

Spectroscopic and Reactivity Profiles

- ¹H-NMR : The propoxy group in the target compound would show distinct δ 3.5–4.0 ppm signals for methylene protons, differing from methoxy (δ 3.3–3.5 ppm) or pyridyloxy groups (δ 6.5–8.5 ppm) in analogues .

- Reactivity: The iodo substituent enables efficient Sonogashira couplings, whereas bromo analogues require harsher conditions .

Biological Activity

tert-Butyl 3-iodo-4-propoxypyrrolidine-1-carboxylate is a pyrrolidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's unique structure allows it to interact with various biological targets, making it a subject of interest for therapeutic applications, particularly in the fields of neuropharmacology and cancer treatment.

The molecular formula for this compound is , with a molecular weight of approximately 305.18 g/mol. The compound features a pyrrolidine ring with an iodine substituent and a tert-butyl group, contributing to its lipophilicity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₈INO₂ |

| Molecular Weight | 305.18 g/mol |

| IUPAC Name | This compound |

| CAS Number | [insert CAS number here] |

The biological activity of this compound primarily involves its interaction with specific receptors and enzymes. Preliminary studies suggest that this compound may act as an inhibitor of certain enzymes involved in neurodegenerative processes, potentially offering protective effects against conditions like Alzheimer’s disease. The presence of the iodine atom enhances its reactivity and binding affinity to target proteins.

Neuroprotective Effects

Research indicates that derivatives of pyrrolidine, including this compound, exhibit neuroprotective properties. A study demonstrated that compounds with a similar structure could inhibit amyloid-beta aggregation, a hallmark of Alzheimer's disease, thereby reducing neurotoxicity in neuronal cell cultures .

Anticancer Activity

The compound has also shown promise in anticancer research. In vitro studies revealed that pyrrolidine derivatives can induce apoptosis in cancer cell lines through the modulation of various signaling pathways, including those involving ERK (extracellular signal-regulated kinases) and PI3K/Akt pathways . These pathways are crucial for cell survival and proliferation, suggesting that this compound could be explored as a potential anticancer agent.

Study on Neuroprotection

In an experimental setup involving astrocyte cultures treated with amyloid-beta peptide, this compound demonstrated significant protective effects against cell death. The compound reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are typically elevated during neuroinflammatory responses .

Anticancer Research

A recent study evaluated the effects of various pyrrolidine derivatives on the proliferation of human cancer cell lines. The results indicated that this compound inhibited cell growth significantly compared to control groups. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G1 phase .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.